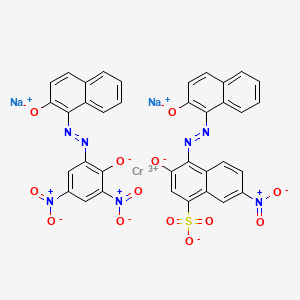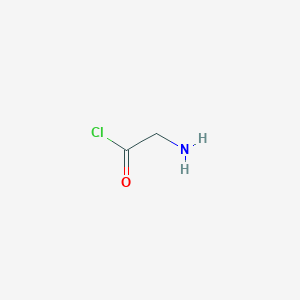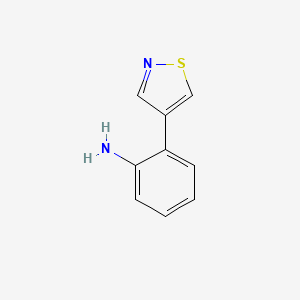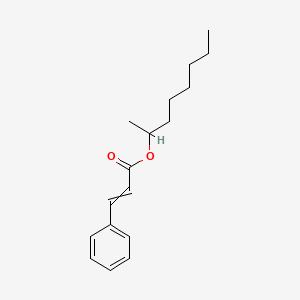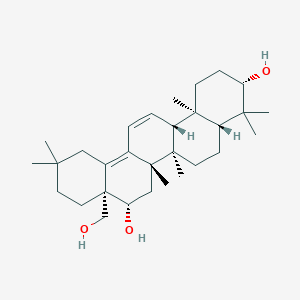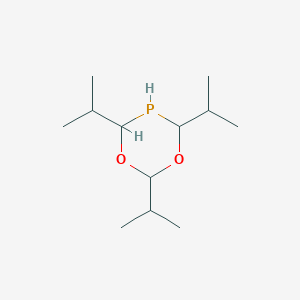
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a chemical compound characterized by the presence of three isopropyl groups attached to a 1,3,5-dioxaphosphinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
科学研究应用
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance due to bulky substituents.
2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride with similar isopropyl groups.
Uniqueness
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
| 717-77-1 | |
分子式 |
C12H25O2P |
分子量 |
232.30 g/mol |
IUPAC 名称 |
2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3 |
InChI 键 |
ILDOJCPFGWBYOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1OC(PC(O1)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




